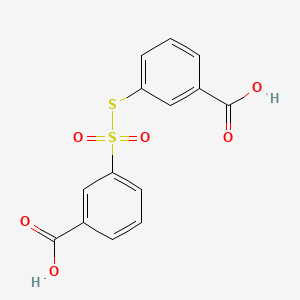![molecular formula C18H20O4 B12788474 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one CAS No. 61948-27-4](/img/structure/B12788474.png)
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 98684 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in numerous chemical reactions and its utility in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 98684 typically involves a series of chemical reactions that require specific reagents and conditions. One common method includes the use of human pluripotent stem cells, which are induced to form neural stem cells using a specialized medium . This process involves the use of various reagents such as Neurobasal® Medium, GIBCO® Neural Induction Supplement, and Advanced™ DMEM⁄F-12 .
Industrial Production Methods
In an industrial setting, the production of NSC 98684 may involve large-scale bioreactors and advanced cell culture techniques. The use of serum-free neural induction medium allows for the efficient conversion of pluripotent stem cells into neural stem cells, which can then be harvested and processed .
Análisis De Reacciones Químicas
Types of Reactions
NSC 98684 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
NSC 98684 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Mecanismo De Acción
The mechanism by which NSC 98684 exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it influences the expression of genes related to ion channels and synaptic activity, which are crucial for neuronal function . The compound’s ability to modulate neurotransmitter release through interaction with the endocannabinoid system highlights its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to NSC 98684 include:
NSC 34: Known for its role in studying neurological disorders.
NSC 123: Another compound used in neural research.
Uniqueness
NSC 98684 stands out due to its specific effects on ion channels and synaptic-related genes, making it particularly valuable in neurological research . Its ability to influence multiple pathways and its versatility in various applications highlight its uniqueness compared to other similar compounds .
Propiedades
Número CAS |
61948-27-4 |
|---|---|
Fórmula molecular |
C18H20O4 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxy-2-phenylmethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C18H20O4/c1-4-15(19)14-10-11-16(20-2)18(21-3)17(14)22-12-13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3 |
Clave InChI |
LWGIDGWAQKBRAB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C(=C(C=C1)OC)OC)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


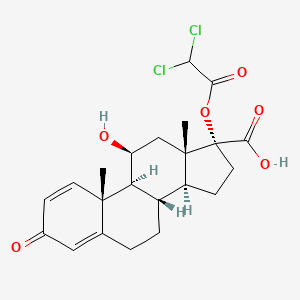
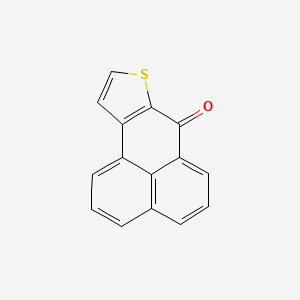

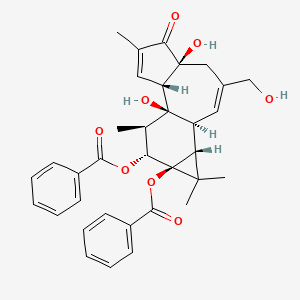

![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
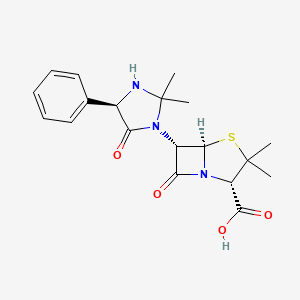
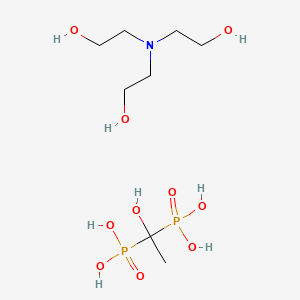


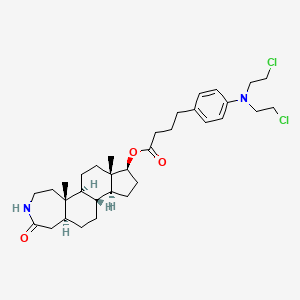
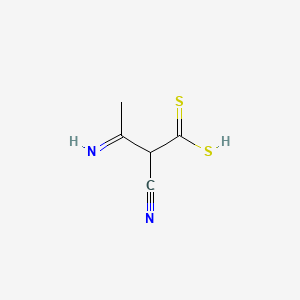
![2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene](/img/structure/B12788472.png)
